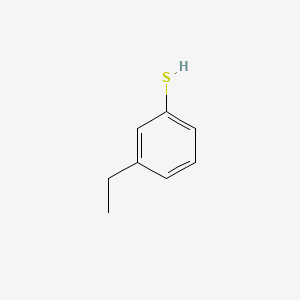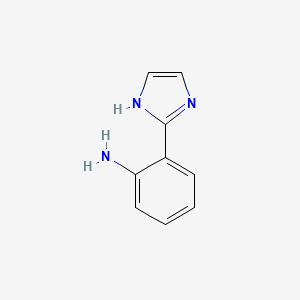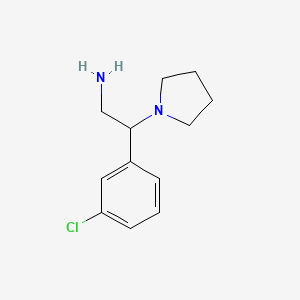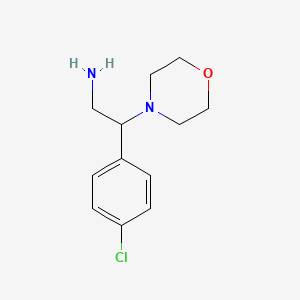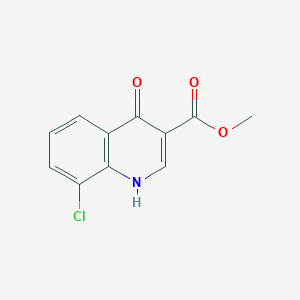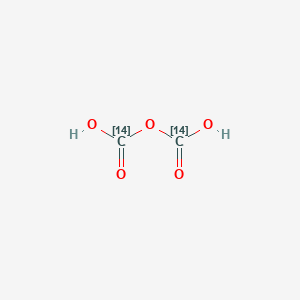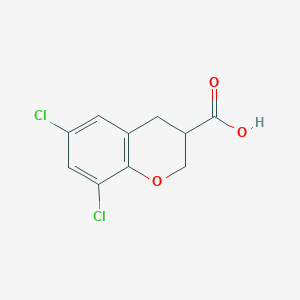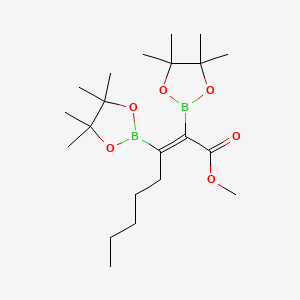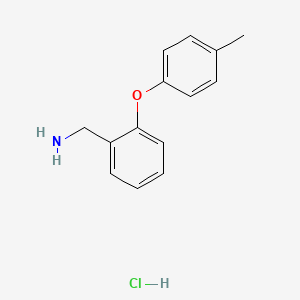![molecular formula C6H17IN4 B1611984 N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide CAS No. 849776-24-5](/img/structure/B1611984.png)
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide
Overview
Description
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is a useful research compound. Its molecular formula is C6H17IN4 and its molecular weight is 272.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiotonic Activity
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is involved in the synthesis of various pyrimidine derivatives. Dorigo et al. (1996) studied the synthesis of ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates, which showed cardiotonic activity in guinea pig atria. Compound 28, one of these derivatives, demonstrated significant positive inotropic effects, suggesting potential applications in cardiac research (Dorigo et al., 1996).
Structural and Conformational Analysis
In 2019, Perevyazko et al. conducted a study focusing on the hydrodynamic methods for analyzing poly(2-(dimethylamino)ethyl methacrylate)s (DMAEMA) and their quaternized versions. This research provided insights into the molecular characteristics and conformations of these macromolecules in solution, highlighting the significance of ion-specific interactions in determining their properties (Perevyazko et al., 2019).
Alzheimer's Disease Research
Shoghi-Jadid et al. (2002) utilized a derivative of this compound in Alzheimer's disease research. They employed [18F]FDDNP, a radiofluorinated derivative, for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This noninvasive technique is crucial for diagnostic assessment and monitoring treatment response in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Bioconjugation in Medical Research
In 2016, Totaro et al. investigated EDC/sNHS-mediated bioconjugation reactions for carboxylated peptide substrates, a process widely used in medical research. They identified various side products and conditions affecting product formation, providing valuable insights for optimizing these reactions (Totaro et al., 2016).
Water-Soluble Oligomers Development
Tanatani et al. (1998) studied N,N‘-diphenylguanidine and its N-methylated derivatives to construct water-soluble oligomers with multilayered aromatic structures. Their research revealed insights into the conformational properties and the development of these molecules for potential applications in material science (Tanatani et al., 1998).
Mechanism of Action
Target of Action
It is widely used in scientific research as a reagent, catalyst, and intermediate in various processes .
Mode of Action
DMAMG-HI interacts with its targets by providing the necessary building blocks for desired chemical reactions . Its catalytic prowess accelerates reaction rates and enhances product yields, making it an indispensable component .
Biochemical Pathways
As an intermediate, it plays a vital role in orchestrating the transformation of reactants into the desired end products .
Result of Action
Its applications span across a broad spectrum, facilitating the creation of polymers, dyes, pigments, peptides, peptidomimetics, and other small molecules .
Biochemical Analysis
Biochemical Properties
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been noted for its catalytic prowess, accelerating reaction rates and enhancing product yields . The compound’s interaction with enzymes and proteins often involves binding to active sites, altering their conformation and activity. This interaction can lead to either the activation or inhibition of the enzyme’s function, depending on the nature of the binding.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins . Additionally, it can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, either blocking substrate access or facilitating the catalytic process . This binding can result in the inhibition or activation of the enzyme, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern. High doses of the compound have been associated with adverse effects such as organ damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it exerts its effects. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOUBAVZCHJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594670 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-24-5 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


